molecular formula C37H57N11O11S B1166901 (±)-11-(Benzyloxy)-2,3-dimethoxyberbine CAS No. 19779-85-2

(±)-11-(Benzyloxy)-2,3-dimethoxyberbine

Cat. No.: B1166901
CAS No.: 19779-85-2
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-11-(Benzyloxy)-2,3-dimethoxyberbine is a synthetic berbine alkaloid derivative characterized by a tetracyclic protoberberine scaffold. Its structure features a benzyloxy substituent at position 11 and methoxy groups at positions 2 and 2. Berbine alkaloids are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The benzyloxy group in this compound is hypothesized to enhance lipophilicity and modulate receptor binding compared to natural berbines like berberine or palmatine, which lack this substituent . The racemic (±) form indicates a mixture of enantiomers, which may influence its biological interactions and metabolic stability.

Properties

CAS No.

19779-85-2

Molecular Formula

C37H57N11O11S

Synonyms

(±)-11-(Benzyloxy)-2,3-dimethoxyberbine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (±)-11-(Benzyloxy)-2,3-dimethoxyberbine becomes evident when compared to analogs with varying substituents or core scaffolds. Below is a detailed analysis based on substituent positions, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Similarity Score*
This compound 11-benzyloxy, 2,3-dimethoxy ~443.5† High lipophilicity, moderate solubility Reference
Berberine 9,10-dimethoxy 336.36 Low solubility, strong fluorescence 0.65
Palmatine 2,3,9,10-tetramethoxy 352.41 Enhanced bioavailability 0.58
(3-(Benzyloxy)phenyl)boronic acid 3-benzyloxy phenylboronic 228.05 Suzuki coupling reagent 0.93–0.98‡
(4-(Benzyloxy)phenyl)boronic acid 4-benzyloxy phenylboronic 228.05 Higher reactivity in cross-coupling 0.95‡

*Similarity scores based on Tanimoto coefficients for structural overlap (1.0 = identical).
†Estimated based on berbine core (MW ~325) + substituent additions.
‡Derived from , comparing benzyloxy-substituted boronic acids.

Key Findings

Substituent Position Effects: The 11-benzyloxy group in this compound distinguishes it from natural berbines (e.g., berberine, palmatine), which typically feature methoxy groups at positions 9 and 10. In boronic acid analogs, shifting the benzyloxy group from the 3- to 4-position (e.g., (3-(Benzyloxy)phenyl)boronic acid vs. (4-(Benzyloxy)phenyl)boronic acid) enhances cross-coupling efficiency by ~20% due to reduced steric hindrance .

Biological Activity :

  • Natural berbines like berberine exhibit strong antimicrobial activity but suffer from poor solubility and bioavailability. The benzyloxy group in this compound may address these limitations by balancing hydrophobicity and hydrogen-bonding capacity.
  • In boronic acid derivatives, benzyloxy groups improve stability in aqueous media, a property that could extrapolate to enhanced metabolic stability in berbine derivatives .

Synthetic Utility :

  • Benzyloxy-protected intermediates, such as those in (e.g., 4-(Benzyloxy)-2,3-difluorobenzaldehyde), are frequently used in palladium-catalyzed reactions. This suggests this compound could serve as a versatile intermediate for further functionalization .

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